molecular formula C15H15BrO3 B12640732 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol CAS No. 919288-49-6

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol

Cat. No.: B12640732
CAS No.: 919288-49-6
M. Wt: 323.18 g/mol
InChI Key: IHLNEDODGGOSKZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactionsThe final step involves the halogen exchange reaction to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its bromine atom allows for further functionalization through substitution reactions, while the benzyloxy and methoxy groups contribute to its stability and solubility in organic solvents .

Properties

CAS No.

919288-49-6

Molecular Formula

C15H15BrO3

Molecular Weight

323.18 g/mol

IUPAC Name

5-bromo-3-methoxy-2-methyl-4-phenylmethoxyphenol

InChI

InChI=1S/C15H15BrO3/c1-10-13(17)8-12(16)15(14(10)18-2)19-9-11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3

InChI Key

IHLNEDODGGOSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)Br)OCC2=CC=CC=C2)OC

Origin of Product

United States

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